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molecular formula C6H11N3O B8294441 4-Amino-1,2,3-trimethylpyrazolin-5-one

4-Amino-1,2,3-trimethylpyrazolin-5-one

Cat. No. B8294441
M. Wt: 141.17 g/mol
InChI Key: WPMVPXQSYCMWSY-UHFFFAOYSA-N
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Patent
US04737458

Procedure details

A solution of 2.8 g. 4-nitro-1,2,3-trimethylpyrazolin-5-one in 8.4 ml. concentrated hydrochloric acid and 3 ml. water is added dropwise, with cooling, to a suspension of 6.4 g. zinc dust in 5 ml. water, the reaction temperature thereby being kept between 25° and 30° C. The reaction mixture is then further stirred for 2 hours at 60° C., whereafter the reaction mixture is poured on to ice and rendered alkaline with 5N aqueous sodium hydroxide solution. The precipitated zinc salts are filtered off with suction, the mother liquor is substantially evaporated and the residue is shaken out several times with chloroform. After drying the organic phase over anhydrous sodium sulphate, it is evaporated in a vacuum, the desired product thereby crystallising. Yield: 0.93 g. (40% of theory).
Name
4-nitro-1,2,3-trimethylpyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:8](=[O:9])[N:7]([CH3:10])[N:6]([CH3:11])[C:5]=1[CH3:12])([O-])=O.Cl.[OH-].[Na+]>[Zn].O>[NH2:1][C:4]1[C:8](=[O:9])[N:7]([CH3:10])[N:6]([CH3:11])[C:5]=1[CH3:12] |f:2.3|

Inputs

Step One
Name
4-nitro-1,2,3-trimethylpyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N(N(C1=O)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then further stirred for 2 hours at 60° C., whereafter the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling, to a suspension of 6.4 g
CUSTOM
Type
CUSTOM
Details
thereby being kept between 25° and 30° C
ADDITION
Type
ADDITION
Details
is poured on to ice
FILTRATION
Type
FILTRATION
Details
The precipitated zinc salts are filtered off with suction
CUSTOM
Type
CUSTOM
Details
the mother liquor is substantially evaporated
STIRRING
Type
STIRRING
Details
the residue is shaken out several times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over anhydrous sodium sulphate, it
CUSTOM
Type
CUSTOM
Details
is evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
the desired product thereby crystallising

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(N(N(C1=O)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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